[1-(2-Methylphenyl)cyclopropyl]methanol
Description
[1-(2-Methylphenyl)cyclopropyl]methanol is a cyclopropane derivative featuring a methanol group and a 2-methylphenyl substituent attached to the cyclopropane ring. The 2-methylphenyl group contributes steric bulk and electron-donating effects, distinguishing it from halogenated or heterocyclic analogs. This compound is likely a versatile scaffold in medicinal and synthetic chemistry due to its rigid cyclopropane ring and functional groups.
Properties
CAS No. |
886366-30-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[1-(2-methylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3 |
InChI Key |
VSMRMQXNYPEPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by functionalization to introduce the methanol group. One common method involves the reaction of 2-methylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methylphenyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features could be exploited to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-Methylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural variations and electronic effects among analogs:
Key Observations:
- Electronic Effects : The 2-methylphenyl group in the target compound provides electron density to the aromatic ring, contrasting with halogenated analogs (Cl, Br, F), which are electron-withdrawing .
- Reactivity : Bromine and chlorine substituents in analogs enhance reactivity in cross-coupling or substitution reactions, whereas the methyl group in the target may favor stability .
- Lipophilicity: The aliphatic [1-(2-methylpropyl)cyclopropyl]methanol is more lipophilic than aromatic analogs, influencing solubility and membrane permeability.
Physicochemical Properties
Biological Activity
[1-(2-Methylphenyl)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group linked to a methanol functional group and a 2-methylphenyl moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C_{11}H_{14}O
- Molecular Weight : 178.23 g/mol
- Structure : The presence of the cyclopropyl ring contributes to the compound's unique reactivity and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Antifungal Properties
The antifungal activity of this compound has also been explored. It has shown effectiveness against fungi such as Botrytis cinerea, a significant pathogen in agriculture. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Botrytis cinerea | 15 |
This suggests potential applications in agricultural chemistry as a natural fungicide.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| A549 | 45 |
These findings warrant further investigation into its potential as an anticancer therapeutic agent.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. Research suggests that it may bind to enzymes or receptors, altering their function and leading to various biological effects. The unique structure of the cyclopropyl group likely enhances its binding affinity and selectivity.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted with structurally similar compounds such as [1-(2-Chlorophenyl)cyclopropyl]methanol and [1-(2-Bromophenyl)cyclopropyl]methanol. These studies highlight differences in biological activity based on substituent effects on the phenyl ring.
| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Effective | Significant |
| [1-(2-Chlorophenyl)cyclopropyl]methanol | High | Moderate | Moderate |
| [1-(2-Bromophenyl)cyclopropyl]methanol | Low | Low | Low |
This table illustrates how variations in chemical structure can significantly influence biological efficacy.
Case Studies
Several case studies have documented the application of this compound in various biological contexts:
- A study conducted on the antibacterial effects of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing its potential role in combating antibiotic resistance.
- Another case study focused on its antifungal properties in agricultural settings, demonstrating effective control of fungal pathogens in crop management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
